molecular formula C14H24N2O B2810108 1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one CAS No. 2202461-41-2

1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2810108
CAS No.: 2202461-41-2
M. Wt: 236.359
InChI Key: CVZTVWZCTONRGS-UHFFFAOYSA-N
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Description

1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one is a complex organic compound featuring a unique structure that includes a cyclopropyl group and an octahydropyrrolo[3,4-c]pyrrole moiety

Scientific Research Applications

This compound has significant potential in scientific research, particularly in medicinal chemistry. Compounds containing the octahydropyrrolo[3,4-c]pyrrole moiety have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of multiple pharmacophoric groups in the structure of 1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one makes it a promising candidate for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines. These intermediates contain several pharmacophoric groups, making them potential active ingredients in medicines.

Chemical Reactions Analysis

1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including cycloaddition and substitution reactions. The 1,3-dipolar cycloaddition reaction of azomethine ylides and maleimides is a notable reaction for synthesizing derivatives of this compound . Common reagents used in these reactions include aziridines, oxadiazoles, and maleimides. The major products formed from these reactions are novel octahydropyrrolo[3,4-c]pyrrole derivatives containing 1,2,4-oxadiazole and pyridine fragments.

Mechanism of Action

The mechanism of action of 1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. Compounds containing the pyrrolidinone moiety, such as this one, are known to exhibit diverse biological activities by interacting with various enzymes and receptors in the body . The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as pyrrolopyrazine derivatives and imidazole-containing compounds . These compounds share some structural similarities but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives are known for their antimicrobial and antiviral activities, while imidazole-containing compounds exhibit a broad range of biological properties, including antibacterial and antifungal activities.

Conclusion

This compound is a compound with a unique structure and significant potential in various scientific research applications. Its synthesis, chemical reactions, and biological activities make it a valuable compound for further study and development in medicinal chemistry and other fields.

Properties

IUPAC Name

1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-14(2,3)13(17)16-8-10-6-15(12-4-5-12)7-11(10)9-16/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZTVWZCTONRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC2CN(CC2C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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